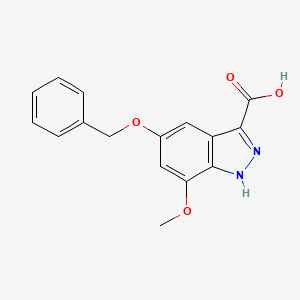

5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-5-phenylmethoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-13-8-11(22-9-10-5-3-2-4-6-10)7-12-14(13)17-18-15(12)16(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMIPXOJXLBSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NN=C2C(=O)O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901198287 | |

| Record name | 7-Methoxy-5-(phenylmethoxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-34-9 | |

| Record name | 7-Methoxy-5-(phenylmethoxy)-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-5-(phenylmethoxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indazole core, followed by the introduction of benzyloxy and methoxy groups through substitution reactions. The carboxylic acid group is often introduced via carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological relevance of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid with its analogs:

Physicochemical Properties

- Lipophilicity : The benzyloxy and methoxy groups in the target compound increase logP compared to chloro-substituted analogs (e.g., 5-chloro-1H-indazole-3-carboxylic acid), suggesting enhanced membrane permeability .

- Solubility : Carboxylic acid groups improve aqueous solubility, but bulky substituents (e.g., benzyloxy) may counteract this effect.

- Electronic Effects : Methoxy groups are electron-donating, while chloro substituents (e.g., in 5-chloro-1H-indazole-3-carboxylic acid) are electron-withdrawing, altering reactivity and binding affinity .

Biological Activity

5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features an indazole core with benzyloxy and methoxy substituents, which may influence its biological activity. The presence of these functional groups can enhance binding affinity to specific molecular targets, thereby modulating various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:

- Modulation of Enzyme Activity : The compound may inhibit or activate enzymes involved in critical metabolic pathways.

- Receptor Binding : It has shown potential as a ligand for serotonin receptors, particularly the 5HT3 receptor, suggesting possible applications in managing nausea and anxiety disorders.

- Cellular Signaling Interference : By affecting cellular signaling pathways, the compound may exert anti-inflammatory and neuroprotective effects.

Antiproliferative Effects

Research indicates that indazole derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds inhibit cell growth in neoplastic cell lines, suggesting that this compound may also possess similar properties.

Anti-inflammatory Activity

The compound's structural characteristics allow it to potentially exhibit anti-inflammatory effects. In vitro studies have demonstrated that indazole derivatives can inhibit inflammatory markers, such as IL-8 production, which is associated with conditions like COPD and asthma .

Study 1: In Vitro Evaluation

A study evaluated the biological activity of various indazole derivatives, including this compound. The results indicated significant inhibition of cell proliferation in cancer cell lines with IC50 values ranging from 10 to 30 µM, highlighting the compound's potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 15 |

| This compound | MCF7 (Breast) | 20 |

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested against oxidative stress-induced damage in SH-SY5Y neuroblastoma cells. The results showed a protective effect with a significant reduction in cell death compared to controls.

| Treatment | Viability (%) |

|---|---|

| Control | 100 |

| Compound (10 µM) | 85 |

| Compound (20 µM) | 75 |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, and how do they influence experimental design?

- Answer : The compound’s solubility profile is critical for reaction planning. Similar indazole derivatives (e.g., 3-hydroxy-1H-indazole-7-carboxylic acid) exhibit limited water solubility but dissolve in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol . The benzyloxy and methoxy substituents likely enhance lipophilicity, which may necessitate solvent optimization for reactions or biological assays. Melting point data (e.g., 184–186°C for analogous compounds) can guide purification strategies .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Acylation and functional group protection are central. For example:

- Step 1 : Start with indazole-3-carboxylic acid derivatives. Introduce methoxy groups via nucleophilic substitution using methylating agents (e.g., methyl iodide) under basic conditions .

- Step 2 : Install the benzyloxy group via benzylation (e.g., benzyl chloride with potassium carbonate in DMF) .

- Step 3 : Purify intermediates via recrystallization or column chromatography, monitored by HPLC or TLC .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., benzyloxy protons at ~δ 5.0 ppm, methoxy at ~δ 3.8 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₆H₁₄N₂O₄: theoretical ~322.1 g/mol) .

- IR Spectroscopy : Detect carboxylic acid C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy and methoxy substituents impact reactivity in further derivatization?

- Answer : The electron-donating methoxy group may activate the indazole core toward electrophilic substitution, while the bulky benzyloxy group could hinder reactions at the 5-position. Computational modeling (e.g., DFT) can predict reactive sites, as demonstrated in studies on analogous aroylindazoles . Experimentally, substituent effects are tested via competitive coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies optimize reaction yields when introducing the benzyloxy group under competing conditions?

- Answer : Key factors include:

- Solvent Choice : Anhydrous toluene or DMF minimizes hydrolysis of benzyl chloride .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzylation efficiency .

- Temperature Control : Moderate heating (60–80°C) balances reaction rate and byproduct formation .

Q. How can computational tools streamline the design of derivatives targeting specific biological activities?

- Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., using Gaussian) predict feasible reaction pathways and transition states .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions of the carboxylic acid moiety with target proteins .

- SAR Analysis : Machine learning models correlate substituent patterns (e.g., methoxy vs. ethoxy) with activity data from analogous indazoles .

Q. How should researchers address contradictions in solubility or stability data across studies?

- Answer :

- Method Validation : Replicate experiments using standardized protocols (e.g., USP dissolution apparatus for solubility) .

- Environmental Controls : Test stability under varying pH, temperature, and humidity, as seen in studies on ethyl indole carboxylates .

- Data Triangulation : Cross-reference with crystallographic data (if available) or spectroscopic trends from related compounds .

Methodological Notes

- Synthesis Optimization : For scale-up, adopt flow chemistry techniques to enhance reproducibility, as demonstrated for benzoylindazole derivatives .

- Analytical Rigor : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities in final products .

- Safety Protocols : Follow guidelines for handling indazole intermediates, including PPE (gloves, goggles) and fume hoods, due to limited toxicological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.